molecular formula C14H14ClN3O3 B2711807 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione CAS No. 2034317-37-6

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione

Cat. No.: B2711807
CAS No.: 2034317-37-6
M. Wt: 307.73
InChI Key: NEKKLDDQQWVCFB-UHFFFAOYSA-N
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Description

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is a complex organic compound that features a unique structure combining azetidine and imidazolidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione typically involves multi-step organic reactions. One common method involves the Staudinger ketene-imine cycloaddition reaction. This reaction is performed in a one-pot manner using substituted acetic acids and Schiff bases in the presence of oxalyl chloride and an organic base . The reaction conditions are generally mild, and the process can be carried out at room temperature.

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as ensuring the process is cost-effective and environmentally friendly.

Chemical Reactions Analysis

Types of Reactions

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.

    Reduction: Reduction reactions can be performed using common reducing agents to yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, particularly at the chlorophenyl group, where the chlorine atom can be replaced with other substituents.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or potassium tert-butoxide.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield various oxidized derivatives, while reduction can produce different reduced forms of the compound.

Scientific Research Applications

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Medicine: It may be explored for its potential therapeutic properties, particularly in the development of new drugs.

    Industry: The compound can be used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione involves its interaction with specific molecular targets. The compound may act by binding to certain proteins or enzymes, thereby modulating their activity. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(1-(2-(2-Chlorophenyl)acetyl)azetidin-3-yl)imidazolidine-2,4-dione is unique due to its specific combination of azetidine and imidazolidine rings, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

3-[1-[2-(2-chlorophenyl)acetyl]azetidin-3-yl]imidazolidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H14ClN3O3/c15-11-4-2-1-3-9(11)5-12(19)17-7-10(8-17)18-13(20)6-16-14(18)21/h1-4,10H,5-8H2,(H,16,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NEKKLDDQQWVCFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)CC2=CC=CC=C2Cl)N3C(=O)CNC3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H14ClN3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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